2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
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Description
2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Development
The compound 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, similar in structure to the queried chemical, has been explored for its potential in radiopharmaceutical applications. It was successfully labeled with radioactive iodine, and its biodistribution was studied in tumor-bearing mice. This research provides insights into the development of potent radiopharmaceuticals for targeting tumor cells, with the compound showing significant uptake in tumors (Al-Salahi et al., 2018).
Organic Synthesis Methodologies
Quinazolin-4(3H)-one derivatives have been synthesized through various organic reactions, demonstrating the chemical versatility and synthetic utility of this scaffold. One study reported the [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, yielding 2-aryl quinazolin-4(3H)-one derivatives in moderate to excellent yields, showcasing a novel method for constructing quinazolinone derivatives with good functional group tolerance (Xiong et al., 2018).
Antimicrobial and Anticancer Activities
Several studies have synthesized quinazolinone derivatives and evaluated their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showcasing significant antimicrobial properties. These findings underscore the potential of quinazolinone derivatives as valuable scaffolds in the development of new antimicrobial agents (Maurya et al., 2013). Moreover, quinazolinone-based compounds have been investigated as tubulin polymerization inhibitors and vascular disrupting agents, indicating their potential in anticancer therapy (Driowya et al., 2016).
Analgesic and Anti-inflammatory Properties
Quinazolin-4(3H)-ones have been reported to possess various biological activities, including analgesic effects. Compounds synthesized with the quinazolinone ring showed significant analgesic activity, highlighting the therapeutic potential of these compounds in pain management (Osarodion, 2023). Additionally, novel quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory activities, with some compounds showing promising results compared to standard drugs, suggesting their potential as new therapeutic agents in managing pain and inflammation (Alagarsamy et al., 2011).
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-24(29-26(35-18)22-9-5-7-11-25(22)34-3)17-36-28-30-23-10-6-4-8-21(23)27(32)31(28)16-19-12-14-20(33-2)15-13-19/h4-15H,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXGPLDQUGFKSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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